
3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a trifluoromethyl group, a phenoxy group, a pyrrolidin group, and a pyrazine group. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Applications De Recherche Scientifique
Heterocyclic Synthesis
3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile and related compounds play a significant role in the synthesis of various heterocyclic compounds. These heterocycles are crucial in numerous fields, including medicinal chemistry and materials science. For instance, enaminonitriles are used as key intermediates in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, as illustrated by the work of Fadda et al. (2012) in their synthesis of new heterocyclic compounds with potential biological activity (Fadda et al., 2012).
Antimicrobial and Anticancer Applications
Compounds like this compound have been used in the synthesis of new pyridines with significant antimicrobial and anticancer activities. Elewa et al. (2021) synthesized new pyridine derivatives from related carbonitriles and evaluated their antimicrobial and antitumor activities (Elewa et al., 2021).
Material Chemistry
These compounds also find applications in material chemistry. For example, the catalytic properties of pyrazine-2-carbonitrile derivatives have been explored by Karslyan et al. (2013) for the oxygenation of saturated and aromatic hydrocarbons (Karslyan et al., 2013).
Corrosion Inhibition
The derivatives of pyrazine-2-carbonitrile have been studied for their corrosion inhibition properties. Sudheer and Quraishi (2015) investigated aryl pyrazole pyridine derivatives as inhibitors against copper corrosion, demonstrating the diverse applicability of these compounds in industrial contexts (Sudheer & Quraishi, 2015).
Surface Chemistry
Additionally, these compounds are relevant in surface chemistry studies, as seen in research by Layman and Hemminger (2004), where interactions of pyrazine with hydroxylated surfaces were examined for insights into acid/base complex formation (Layman & Hemminger, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)12-2-1-3-13(8-12)27-11-16(26)25-7-4-14(10-25)28-17-15(9-22)23-5-6-24-17/h1-3,5-6,8,14H,4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDOVPLSHXDKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

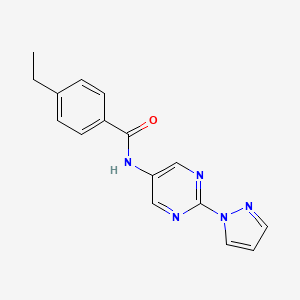
![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2867378.png)
![2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2867379.png)
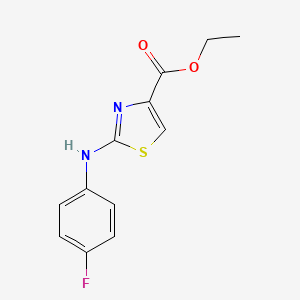
![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2867382.png)
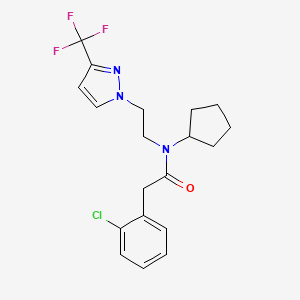
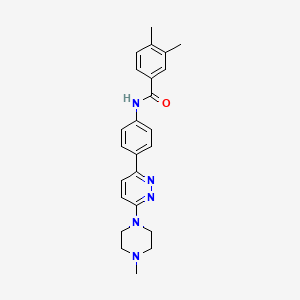
![N~1~-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2867388.png)
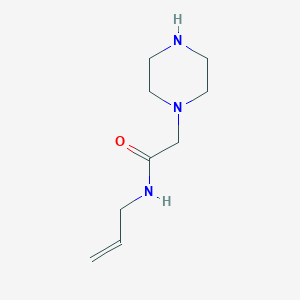
![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)
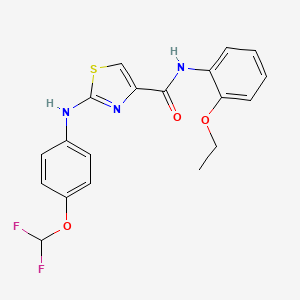
![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylcarbamoyl]benzoate](/img/structure/B2867396.png)
